molecular formula C8H10BrN3O2S B10891814 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10891814
M. Wt: 292.16 g/mol
InChI Key: LTVOQAMEINQNNA-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazolane-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazolane-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting the pyrazole derivative with a thioamide or similar sulfur-containing compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bromine atom or the carboxylic acid group, resulting in different functionalized products.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-thiazole compounds.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and carboxylic acid groups play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 1-Methyl-4-bromopyrazole
  • 5-Bromo-1-methyl-1H-imidazole

Comparison: Compared to these similar compounds, 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3-thiazolane-4-carboxylic acid is unique due to the presence of both pyrazole and thiazole rings, as well as the carboxylic acid functional group

Properties

Molecular Formula

C8H10BrN3O2S

Molecular Weight

292.16 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H10BrN3O2S/c1-12-6(4(9)2-10-12)7-11-5(3-15-7)8(13)14/h2,5,7,11H,3H2,1H3,(H,13,14)

InChI Key

LTVOQAMEINQNNA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2NC(CS2)C(=O)O

Origin of Product

United States

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